
Methyl 1,3-dithiane-2-carboxylate
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Overview
Description
Methyl 1,3-dithiane-2-carboxylate is a useful research compound. Its molecular formula is C6H10O2S2 and its molecular weight is 178.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Key Applications
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Natural Product Synthesis
- Methyl 1,3-dithiane-2-carboxylate is frequently used as a protecting group for carbonyl functionalities in the synthesis of complex natural products. Its ability to mask aldehydes and ketones facilitates the construction of intricate molecular architectures .
- Case Study: In the total synthesis of various alkaloids and terpenes, this compound has been utilized to create key intermediates that undergo further transformations to yield target molecules .
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Radical Chemistry
- The compound serves as a precursor for generating radicals in photoredox reactions. This property has been exploited in developing new carbon–carbon bond-forming reactions, such as the conjugate addition to Michael acceptors .
- Case Study: Recent advancements have shown that this compound can be used in radical conjugate addition reactions with high yields under optimized conditions using iridium catalysts .
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Asymmetric Synthesis
- Its derivatives have been employed in asymmetric oxidation processes, leading to enantiomerically enriched products. This application is crucial in synthesizing pharmaceuticals where stereochemistry plays a vital role in biological activity .
- Case Study: The Modena protocol has demonstrated successful asymmetric oxidation of derivatives of this compound, yielding valuable chiral sulfoxides .
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Decarboxylative Reactions
- This compound has been investigated for its role in decarboxylative Giese reactions, allowing for efficient carbon–carbon bond formation directly from carboxylic acids .
- Case Study: Research has highlighted its use as a radical precursor in these reactions, showcasing its utility in forming complex structures from simpler starting materials .
Summary Table of Applications
Properties
CAS No. |
56579-84-1 |
---|---|
Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
methyl 1,3-dithiane-2-carboxylate |
InChI |
InChI=1S/C6H10O2S2/c1-8-5(7)6-9-3-2-4-10-6/h6H,2-4H2,1H3 |
InChI Key |
KAXSFBNZPWBKDH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1SCCCS1 |
Canonical SMILES |
COC(=O)C1SCCCS1 |
Key on ui other cas no. |
56579-84-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.